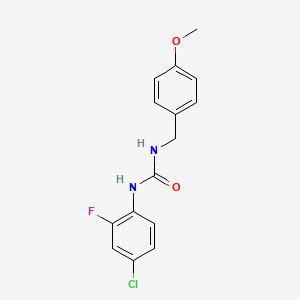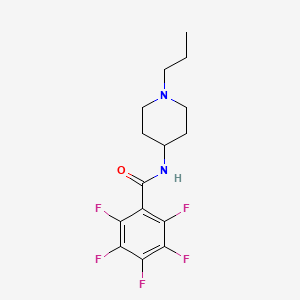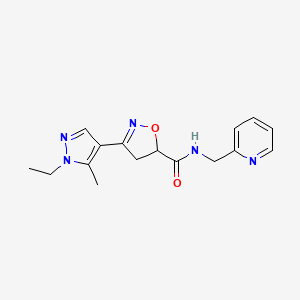![molecular formula C14H18N6O2S B4726044 2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B4726044.png)
2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine
描述
2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the tetrazole family of compounds, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been found to inhibit the activity of NF-kB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to activate the caspase cascade, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
- Inhibition of pro-inflammatory cytokine production: This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
- Antimicrobial activity: This compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
- Neuroprotective activity: this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inhibiting the production of reactive oxygen species.
实验室实验的优点和局限性
One of the advantages of using 2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various types of experiments. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on 2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine. Some of these directions include:
- Further studies on the mechanism of action of this compound to better understand how it exerts its biological activities.
- Development of more efficient synthesis methods to improve the yield and purity of the final product.
- Investigation of the potential use of this compound as a therapeutic agent for various diseases.
- Exploration of the potential use of this compound as a tool for studying various signaling pathways in cells.
科学研究应用
2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has been found to exhibit a wide range of biological activities, which makes it a promising compound for scientific research. Some of the potential applications of this compound include:
- Anti-inflammatory agent: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
- Antitumor agent: This compound has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
- Antimicrobial agent: this compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
- Neuroprotective agent: This compound has been found to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species and reducing oxidative stress.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(1-pyridin-3-yltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-10-7-19(8-11(2)22-10)13(21)9-23-14-16-17-18-20(14)12-4-3-5-15-6-12/h3-6,10-11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUATUWSSMWJXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NN=NN2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4725980.png)
![2-methyl-1-[4-(4-morpholinyl)benzoyl]indoline](/img/structure/B4725985.png)

![7-butyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4725991.png)

![8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4726003.png)

![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4726020.png)
![2-(4-nitrophenoxy)-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B4726026.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4726030.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4726037.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B4726052.png)
